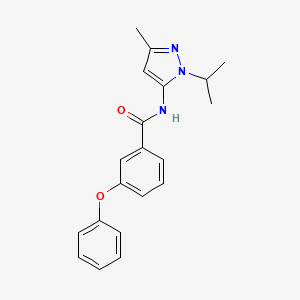

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14(2)23-19(12-15(3)22-23)21-20(24)16-8-7-11-18(13-16)25-17-9-5-4-6-10-17/h4-14H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCLWPVLUKHYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution Reactions: The pyrazole ring is then substituted with isopropyl and methyl groups using appropriate alkylating agents.

Coupling with Phenoxybenzamide: The final step involves coupling the substituted pyrazole with phenoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Pyrazole Substituent Variations

A series of analogs (compounds 30–34 ) in share the 7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine core but differ in the pyrazole substituents. Key comparisons include:

Implications :

Functional Group Modifications: Benzamide vs. Carbamate

describes N,N-dimethyl carbamate analogs (e.g., (1-isopropyl-3-methyl-1H-pyrazol-5-yl)-N,N-dimethyl carbamate), replacing the benzamide with a carbamate group.

Implications :

- The benzamide group in the target compound likely improves target engagement via hydrogen bonding compared to carbamates.

Benzamide Ring Substitutions

Antimicrobial Benzamide Derivatives ()

Compounds 4a and 4f in feature benzamide cores with substituents affecting antimicrobial activity:

| Compound | Benzamide Substitution | MIC (μg/mL) |

|---|---|---|

| 4a | 4-Benzylidene (S. pyogenes) | 25 |

| 4f | 4-(4-Fluorobenzylidene) | 100 (C. albicans, A. niger) |

| Target | 3-Phenoxy | Not reported |

Implications :

- The 3-phenoxy group in the target compound may reduce antimicrobial activity compared to benzylidene-substituted analogs but could enhance selectivity for non-microbial targets.

Hydroxy-Methyl Substitution ()

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-hydroxy-3-methylbenzamide () replaces the phenoxy group with 2-hydroxy-3-methyl:

| Property | Target (3-Phenoxy) | Hydroxy-Methyl Analog () |

|---|---|---|

| Solubility | Lower (lipophilic phenoxy) | Higher (polar hydroxy group) |

| Hydrogen Bonding | Moderate (phenoxy O) | Stronger (hydroxy OH donor) |

Implications :

- The hydroxy-methyl substitution improves solubility but may alter target specificity due to enhanced hydrogen bonding.

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential as a therapeutic agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is recognized for its diverse biological activities. The structure can be represented as follows:

This compound belongs to a class of 3,5-disubstituted pyrazoles known for their inhibitory effects on checkpoint kinase 1 (Chk1), which plays a crucial role in DNA damage response and cell cycle regulation.

Chk1 Inhibition:

this compound acts primarily as a Chk1 inhibitor. Chk1 is a serine/threonine kinase that is activated in response to DNA damage. Inhibition of Chk1 can lead to the accumulation of DNA damage in cancer cells, making them more susceptible to chemotherapeutic agents. This mechanism underlies its potential application in cancer treatment, particularly for tumors with high levels of DNA damage or those that exhibit resistance to conventional therapies .

Anticancer Properties

Research indicates that compounds similar to this compound show promising anticancer activity. The inhibition of Chk1 can enhance the efficacy of DNA-damaging agents like cisplatin and doxorubicin. Studies have demonstrated that this compound can sensitize various cancer cell lines to these agents, leading to increased apoptosis and reduced tumor growth .

Case Studies

Several studies have investigated the biological activity of related pyrazole derivatives:

-

In Vitro Studies:

In vitro experiments using human cancer cell lines have shown that this compound significantly reduces cell viability when combined with DNA-damaging agents. The combination treatment resulted in enhanced apoptosis compared to either treatment alone. -

Animal Models:

Preclinical studies in mouse models have indicated that administration of this compound alongside standard chemotherapy leads to a marked decrease in tumor size and improved survival rates compared to control groups .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.